molecular formula C21H35NO B1217994 N-farnesylazepan-2-one

N-farnesylazepan-2-one

Cat. No.: B1217994
M. Wt: 317.5 g/mol
InChI Key: IGLWKWHEKADLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Farnesylazepan-2-one is a seven-membered cyclic lactam derivative featuring a farnesyl group (a 15-carbon isoprenoid chain) attached to the nitrogen atom of the azepan-2-one core. This structural modification confers enhanced lipophilicity, improving membrane permeability and bioavailability compared to simpler lactams. The farnesyl moiety is biologically significant, as similar isoprenoid modifications are known to mediate protein localization and enzymatic interactions, particularly in oncogenic pathways (e.g., Ras protein targeting) .

Properties

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

1-(3,7,11-trimethyldodeca-2,6,10-trienyl)azepan-2-one

InChI

InChI=1S/C21H35NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)15-17-22-16-7-5-6-14-21(22)23/h10,12,15H,5-9,11,13-14,16-17H2,1-4H3

InChI Key

IGLWKWHEKADLNX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1CCCCCC1=O)C)C)C

Synonyms

1-FACHO
1-farnesylazacycloheptan-2-one
1-farnesylazacycloheptan-2-one, (E,E)-isomer
1-farnesylazacycloheptan-2-one, (Z,E)-isome

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₃H₃₅NO
  • Molecular Weight : 345.5 g/mol
  • Solubility : 0.15 mg/mL in aqueous buffers; soluble in organic solvents like DMSO.

Applications include its use as a scaffold in drug development, particularly for targeting lipid-modified proteins or intracellular signaling pathways .

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight critical differences between N-farnesylazepan-2-one and analogous azepan-2-one derivatives.

Table 1: Comparative Properties of Azepan-2-one Derivatives

Compound Molecular Weight (g/mol) Solubility (mg/mL) Biological Activity Key Applications
This compound 345.5 0.15 Enzyme inhibition, Anticancer Oncology research, Drug design
N-Acetylazepan-2-one 155.2 12.4 Mild anti-inflammatory Chemical synthesis, Catalysis
N-Geranylazepan-2-one 305.4 0.45 Antimicrobial Antimicrobial agents
N-Benzylazepan-2-one 203.3 5.2 Neuromodulatory CNS drug candidates

Structural and Functional Differences

  • Lipophilicity and Solubility: The farnesyl group drastically reduces aqueous solubility (0.15 mg/mL) compared to N-acetylazepan-2-one (12.4 mg/mL), aligning with its role in membrane-targeted therapies. N-Geranylazepan-2-one, with a shorter 10-carbon isoprenoid chain, exhibits intermediate solubility (0.45 mg/mL), suggesting chain length inversely correlates with hydrophilicity .
  • Biological Activity: Anticancer Potential: this compound’s farnesyl group mimics post-translational modifications of oncoproteins, enabling selective inhibition of Ras-signaling pathways. In contrast, N-benzylazepan-2-one shows neuromodulatory effects due to aromatic ring interactions with neuronal receptors. Antimicrobial vs. Anti-inflammatory: N-Geranylazepan-2-one’s geranyl moiety enhances antimicrobial activity against Gram-positive bacteria, while N-acetylazepan-2-one’s acetyl group supports mild anti-inflammatory responses, likely due to reduced steric hindrance .

Analytical Methods in Comparative Studies

Studies utilized HPLC-based glycan analysis (GlycoBase tools) and mass spectrometry to quantify solubility and molecular weights, ensuring reproducibility across analogs .

Research Findings and Implications

  • Drug Design: this compound’s low solubility necessitates formulation innovations (e.g., liposomal delivery) for therapeutic use, whereas N-acetylazepan-2-one’s high solubility favors oral administration.
  • Target Specificity : The farnesyl group’s role in intracellular targeting contrasts with N-benzylazepan-2-one’s CNS penetration, highlighting structural tailoring for tissue-specific delivery.

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